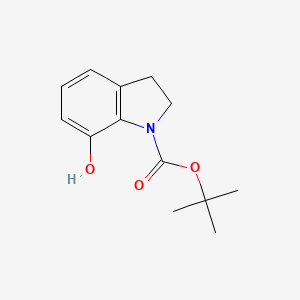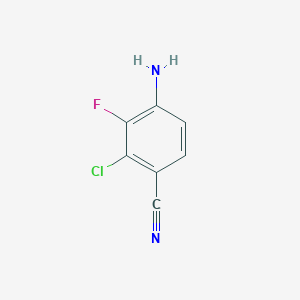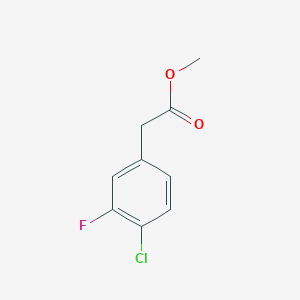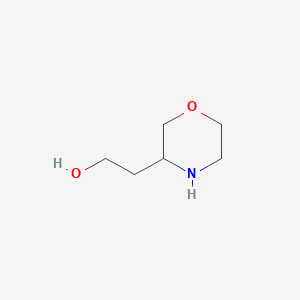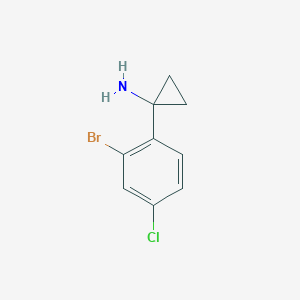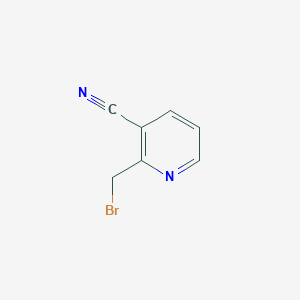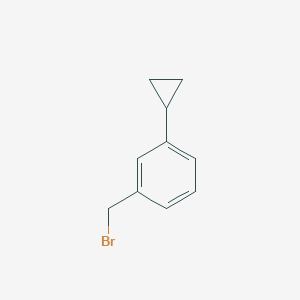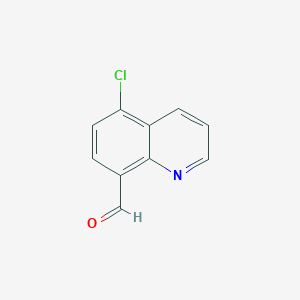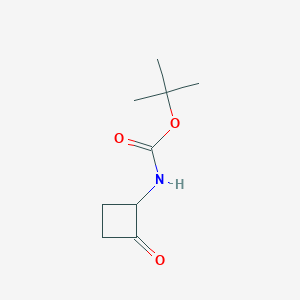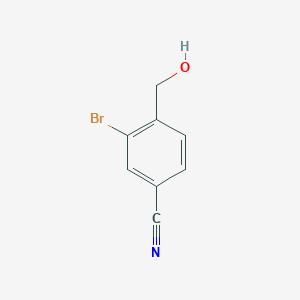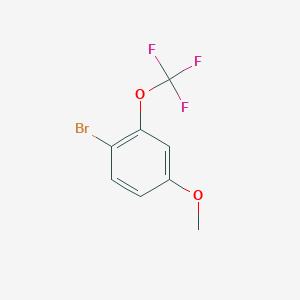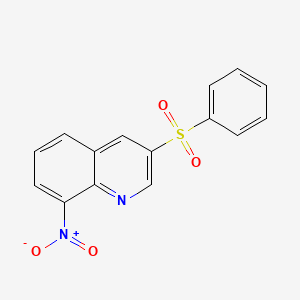
3-(Benzenesulfonyl)-8-nitroquinoline
Descripción general
Descripción
3-(Benzenesulfonyl)-8-nitroquinoline is a compound that contains a benzenesulfonyl group and a nitroquinoline group . The benzenesulfonyl group is an organosulfur compound with the formula C6H5SO2 . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . The nitroquinoline group is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline could potentially involve the reaction of benzenesulfonyl chloride with a nitroquinoline derivative . Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis
The molecular structure of 3-(Benzenesulfonyl)-8-nitroquinoline would consist of a benzenesulfonyl group attached to a nitroquinoline group . The exact structure would depend on the position of the attachment of these groups .Chemical Reactions Analysis
Benzenesulfonyl chloride, a potential precursor in the synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline, exhibits typical reactions of a strong aromatic sulfonic acid . It can undergo acid hydrolysis at 175 °C to yield benzene and sulfuric acid . Further sulfonation with fuming sulfuric acid produces 1,3-benzenedisulfonic acid, which can be converted to 1,3,5-benzenetrisulfonic acid and diphenyl sulfone disulfonic acid .Aplicaciones Científicas De Investigación
Synthesis of Schiff Bases
3-(Benzenesulfonyl)-8-nitroquinoline: can be utilized in the synthesis of Schiff bases, which are a class of compounds with a wide range of applications due to their stability and coordination properties. These bases are particularly interesting for their potential use as safer therapeutic agents .
Metal Complex Formation
This compound can act as a ligand to form metal complexes. The presence of a nitro group and a sulfonyl group in the molecule may allow for unique coordination chemistry, potentially leading to the development of novel metallo-imines with diverse applications, including catalysis and pharmaceuticals .
Biological Activity
The structural features of 3-(Benzenesulfonyl)-8-nitroquinoline make it a candidate for exploration in biological activities. Schiff bases derived from such compounds have been shown to exhibit a range of bioactivities, including antibacterial, antifungal, and anticancer properties .
Pharmaceutical Applications
Due to the potential bioactive properties of Schiff bases and their metal complexes, 3-(Benzenesulfonyl)-8-nitroquinoline could be investigated for its pharmaceutical applications. It might serve as a precursor for the synthesis of compounds with enhanced activity and safer application profiles .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as derivatization reagents for the determination of various amines in environmental samples. This application is crucial for monitoring pollutants and ensuring water safety .
Organic Synthesis
The compound could be involved in organic synthesis reactions, such as the formation of oxindoles from N-unsubstituted indoles. This reaction is significant for the synthesis of complex organic molecules that have applications in medicinal chemistry .
Catalysis
3-(Benzenesulfonyl)-8-nitroquinoline: may find use in catalysis, particularly in reactions involving Grignard reagents. The sulfonyl group in the compound could facilitate the formation of catalysts for organic transformations .
Optical Materials and Sensors
The unique electronic properties of Schiff bases derived from 3-(Benzenesulfonyl)-8-nitroquinoline could make them suitable for use in the development of optical materials and sensors. These applications are important for technological advancements in electronics and detection systems .
Mecanismo De Acción
While the specific mechanism of action for 3-(Benzenesulfonyl)-8-nitroquinoline is not provided in the search results, sulfoxone, a related sulfonamide antibiotic, is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Direcciones Futuras
Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities, which have been widely utilized as inhibitors and drugs . Therefore, the study and development of compounds like 3-(Benzenesulfonyl)-8-nitroquinoline could potentially contribute to these fields .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJASKGJCBCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698891 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-8-nitroquinoline | |
CAS RN |
607743-07-7 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



